molecular formula C13H16N2O3 B1335751 Benzyl 2-carbamoylpyrrolidine-1-carboxylate CAS No. 93188-01-3

Benzyl 2-carbamoylpyrrolidine-1-carboxylate

Cat. No. B1335751
CAS RN: 93188-01-3
M. Wt: 248.28 g/mol
InChI Key: ZCGHEBMEQXMRQL-UHFFFAOYSA-N
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Description

Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as (S)-Benzyl-2-carbamoylpyrrolidine-1-carboxylate or N-Benzyloxycarbonyl-L-prolinamide, is a chemical compound . It has a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol .


Synthesis Analysis

The synthesis of Benzyl 2-carbamoylpyrrolidine-1-carboxylate involves several steps. One method involves the reaction of carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester with phosphorus oxychloride in pyridine at -10℃ for 2 hours. The reaction mixture is then quenched by the addition of water/ice and extracted with diethyl ether. The organic layer is dried over MgSO4 and concentrated under vacuo to afford 2-cyano-pyrrolidine-1-carboxylate benzyl ester .


Molecular Structure Analysis

The molecular structure of Benzyl 2-carbamoylpyrrolidine-1-carboxylate is characterized by a pyrrolidine ring attached to a carbamoyl group and a carboxylate group. The carboxylate group is further esterified with a benzyl group .


Physical And Chemical Properties Analysis

Benzyl 2-carbamoylpyrrolidine-1-carboxylate is a solid at room temperature. It should be stored sealed and dry at 2-8°C .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Sreekanth and Jha (2020) discussed the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives. They found that one of the derivatives, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, exhibited significant antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Sreekanth & Jha, 2020).

  • Photocarboxylation : Research by Meng et al. (2019) described a visible-light-mediated photocarboxylation process. This study successfully utilized benzyl C-H bonds with CO2 to synthesize 2-arylpropionic acids under metal-free conditions. Such methodologies can be crucial in developing eco-friendly and efficient chemical synthesis processes (Meng et al., 2019).

  • Catalysis in Organic Synthesis : Zhang et al. (2006) explored the use of 2-Benzyl- tert -butylpyrrolidine-1,2-dicarboxylate in catalysis. They demonstrated its application in the intramolecular exo-hydrofunctionalization of allenes, leading to the formation of various cyclic compounds. This study highlights the role of such compounds in facilitating organic synthesis (Zhang et al., 2006).

  • Cholinesterase Inhibitors : A study by Pizova et al. (2017) involved synthesizing benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates and evaluating their potential as cholinesterase inhibitors. These compounds demonstrated moderate inhibitory effects, with certain derivatives showing comparable activity to existing drugs. This suggests potential applications in treating diseases related to cholinesterase dysfunction (Pizova et al., 2017).

  • Pharmacological Research Tool : Tueckmantel et al. (1997) synthesized 1-benzyl-APDC, a compound derived from Benzyl 2-carbamoylpyrrolidine-1-carboxylate, and studied its activity at metabotropic glutamate receptors. The compound displayed good selectivity, indicating its utility as a research tool in pharmacology (Tueckmantel et al., 1997).

Safety And Hazards

The safety information for Benzyl 2-carbamoylpyrrolidine-1-carboxylate indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves .

properties

IUPAC Name

benzyl 2-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGHEBMEQXMRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391014
Record name benzyl 2-carbamoylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-carbamoylpyrrolidine-1-carboxylate

CAS RN

93188-01-3
Record name benzyl 2-carbamoylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester (30.0 g, 121 mmol) was dissolved in DCM (180 mL). The solution was cooled to 0° C. and N-methyl-morpholine (12.8 g, 127 mmol) was added over a period of 10 mins. The solution was then cooled to −15° C. and the ethyl chloroformate (13.7 g, 126 mmol) in DCM (30 mL) was added dropwise. The solution was then stirred for 2 hours at −25° C. Next, the solution was placed under NH3 (g) while maintaining the temperature below −20° C. The reaction mixture was then stirred for 1 hour while allowing the temperature to return to 0° C. The solution was poured in H2O (120 mL) and the organic layer was partitioned from the aqueous layer. The organic layer was then washed with 1N HCl (2×50 mL), 1N NaHCO3 (2×50 mL), dried over MgSO4 and concentrated under vacuo to afford 27.8 g (88%) of 2-carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, as a colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Ruda - 2007 - search.proquest.com
This thesis embraces three main sections: the development of new molecular scaffolds for the organocatalytic Diels-Alder reaction, extension of the studies upon the a-effect and ji-…
Number of citations: 3 search.proquest.com
D Lee - 2010 - escholarship.mcgill.ca
Les méthodes in-silico, utilisées pour faciliter le développement de composés thérapeutiques, ont dernièrement vu leur utilité croître en considérablement. Au cours de ce travail, une …
Number of citations: 6 escholarship.mcgill.ca

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